![molecular formula C17H16N2O5S B2915508 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-22-3](/img/structure/B2915508.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is related to the compound you’re asking about . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .
Molecular Structure Analysis
The SMILES string for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is B(O)(O)c1ccc(cc1)N2S(=O)CCC2 . This provides a representation of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” include a molecular weight of 241.08, and it is a solid at room temperature .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
Thiazolidin derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They have been found to exhibit anti-cancer, anti-convulsant, antitubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive properties .
Synthesis of Biologically Active Compounds
These compounds play a pivotal role in the synthesis of biologically active natural compounds and pharmaceuticals. For example, micacocidin exhibits antibacterial properties and is one such compound that features a thiazoline ring .
Bioluminescence Research
The role of firefly luciferin, which contains a thiazoline ring, is extensively documented in the bioluminescent process of fireflies. This highlights the importance of thiazolines in biological light production .
Chemical Synthesis
Thiazolidin derivatives serve as ligands in coupling reactions catalyzed by transition metals due to the distinctive properties of sulfur. This makes them valuable in various chemical synthesis processes .
Anticancer Activity
Recent research has focused on the role of thiazolidin-4-one derivatives in anticancer activity by inhibition of various enzymes and cell lines. Various synthetic strategies have been developed to enhance their effectiveness against cancer .
Green Chemistry
Thiazolidin derivatives are also involved in green chemistry initiatives due to their cleaner reaction profiles and the possibility for catalyst recovery. This makes them environmentally friendly alternatives in chemical synthesis .
Biological Properties Study
There is ongoing research into the synthesis of hybrids like triazole/thiazolidine-2,4-diones and studying their biological properties with various substituents in the thiazolidine ring .
Medicinal Chemistry Scaffolds
Thiazolin-4-ones and their derivatives are important heterocyclic scaffolds with applications in medicinal chemistry due to their versatility and range of biological activities .
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRGSKQWBFISQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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